Theodrenaline

Catalog No.
S570631
CAS No.
13460-98-5
M.F
C17H21N5O5
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theodrenaline

CAS Number

13460-98-5

Product Name

Theodrenaline

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C17H21N5O5

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C17H21N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3

InChI Key

WMCMJIGLYZDKRN-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O

Synonyms

noradrenaline theophylline, noradrenaline theophylline, (R)-isomer, noradrenaline theophylline, hydrochloride, noradrenaline theophylline, monohydrochloride, (R)-isomer, theodrenaline, theodrenaline hydrochloride, theodrenaline hydrochloride, (R)-isomer, theodrenaline, (R)-isomer

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O

Description

The exact mass of the compound Theodrenaline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding the Physiology of Stress Response

Epinephrine is a key player in the body's response to stress. Researchers use epinephrine administration in controlled settings to study the physiological effects of stress, including:

  • Increased heart rate and blood pressure: Epinephrine stimulates the release of glucose and increases heart rate and blood pressure to prepare the body for action .
  • Bronchodilation: Epinephrine relaxes the airways in the lungs, making breathing easier during stressful situations .
  • Metabolic changes: Epinephrine triggers the release of glucose from the liver, providing readily available energy for the body's response .

Studying these effects helps researchers understand the body's complex response to stress and develop strategies to manage its negative impacts.

Investigating the Role of Epinephrine in Learning and Memory

Recent research suggests epinephrine might play a role in memory consolidation. Studies have shown that epinephrine administration after learning tasks can enhance memory formation .

Researchers are actively investigating the mechanisms by which epinephrine influences memory and exploring its potential application in treating memory impairments.

Exploring Epinephrine's Therapeutic Potential

  • Asthma: Epinephrine inhalers are a well-known treatment for asthma attacks, relaxing airway muscles and improving breathing .
  • Anaphylaxis: Epinephrine is the first-line treatment for anaphylactic shock, rapidly reversing life-threatening allergic reactions .
  • Local Anesthesia: Epinephrine is often combined with local anesthetics to prolong their effect and reduce bleeding .

Theodrenaline, also known as noradrenalinoethyltheophylline, is a synthetic compound that belongs to the class of organic compounds known as xanthines. Its chemical formula is C17H21N5O5C_{17}H_{21}N_{5}O_{5}, and it has a molecular weight of approximately 375.385 g/mol. Theodrenaline is characterized by its imidazopyrimidine structure and is classified as an oxopurine, a derivative of purine compounds with significant biological activity .

Typical of xanthines and purines. Notably, it can react with various amines and alcohols due to the presence of functional groups such as hydroxyl and amino groups. One significant reaction involves the formation of Theodrenaline through the chemical linkage of norepinephrine and theophylline, which highlights its synthetic pathway .

Theodrenaline exhibits several biological activities, primarily acting as a cardiac stimulant and an anti-hypotensive agent. It increases mean arterial pressure by enhancing cardiac preload and stroke volume, making it useful in treating conditions like hypotension . Additionally, Theodrenaline functions as a phosphodiesterase inhibitor, which contributes to its therapeutic effects by increasing intracellular cyclic adenosine monophosphate levels .

The synthesis of Theodrenaline typically involves the following steps:

  • Starting Materials: Norepinephrine and theophylline serve as primary reactants.
  • Chemical Linkage: These compounds undergo a condensation reaction to form Theodrenaline.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to ensure high purity and yield.

Specific conditions such as temperature, pH, and solvent choice can significantly influence the reaction efficiency and product quality .

Theodrenaline has several applications in medicine, particularly in critical care settings:

  • Cardiac Stimulant: It is used to manage acute hypotension during surgeries or critical illness.
  • Investigational Uses: Currently under investigation for its efficacy in improving cerebral oxygenation in specific clinical trials .
  • Pharmacological Research: Its unique properties make it a subject of interest in pharmacological studies focusing on cardiovascular health.

Theodrenaline has been shown to interact with various drugs, influencing their pharmacokinetics and therapeutic efficacy:

  • Increased Serum Concentration: Combinations with drugs like Abametapir and Abiraterone can elevate Theodrenaline serum levels.
  • Decreased Efficacy: Certain drugs, such as 1,2-Benzodiazepine, may have reduced therapeutic effects when used concurrently with Theodrenaline .

These interactions necessitate careful consideration when co-administering medications.

Several compounds share structural or functional similarities with Theodrenaline. Here are some notable examples:

CompoundStructure TypeKey Characteristics
CaffeineXanthineStimulant; widely consumed; affects central nervous system.
TheophyllineXanthineBronchodilator; used in treating asthma and COPD.
AdenosineNucleosidePlays a role in energy transfer; acts on purinergic receptors.
NoradrenalineCatecholamineNeurotransmitter; involved in fight-or-flight response.

Uniqueness of Theodrenaline

Theodrenaline's unique combination of properties—acting both as a cardiac stimulant and an anti-hypotensive agent—distinguishes it from other similar compounds. Its synthesis from norepinephrine and theophylline further adds to its distinctiveness within the xanthine class .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

375.15426879 g/mol

Monoisotopic Mass

375.15426879 g/mol

Heavy Atom Count

27

UNII

RW8PD99T8G

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA23 - Theodrenaline

Other CAS

13460-98-5

Wikipedia

Theodrenaline

Dates

Modify: 2024-02-18

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